molecular formula C5H2Cl2N2O2 B1401447 2,4-Dichloro-6-nitropyridine CAS No. 1379337-73-1

2,4-Dichloro-6-nitropyridine

Cat. No.: B1401447
CAS No.: 1379337-73-1
M. Wt: 192.98 g/mol
InChI Key: RHPOXXQUAPLUIU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitropyridine is an organic compound with the molecular formula C5H2Cl2N2O2. It is a pale yellow crystalline solid with a characteristic odor. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2,4-Dichloro-6-nitropyridine involves the nitration of 2,4-dichloropyridine. The process typically includes mixing 2,4-dichloropyridine with concentrated nitric acid under controlled low-temperature conditions. The reaction mixture is then neutralized with a base to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-nitropyridine
  • 2,6-Dichloro-4-nitropyridine
  • 2,4-Dichloro-3-nitropyridine

Uniqueness

2,4-Dichloro-6-nitropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and nitro groups at specific positions on the pyridine ring allows for selective chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,4-dichloro-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOXXQUAPLUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743961
Record name 2,4-Dichloro-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379337-73-1
Record name 2,4-Dichloro-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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